molecular formula C24H25N5O2 B2869001 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide CAS No. 1326901-58-9

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2869001
CAS No.: 1326901-58-9
M. Wt: 415.497
InChI Key: WGEBTGGOWCZCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-oxo group, a 4-(propan-2-yl)phenyl moiety at position 2, and a propanamide side chain linked to a pyridin-4-ylmethyl group. The pyrazolo[1,5-a]pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling modulation of biochemical pathways such as kinase inhibition or nucleotide mimicry .

Properties

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17(2)19-3-5-20(6-4-19)21-15-22-24(31)28(13-14-29(22)27-21)12-9-23(30)26-16-18-7-10-25-11-8-18/h3-8,10-11,13-15,17H,9,12,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEBTGGOWCZCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Application
Target Compound Pyrazolo[1,5-a]pyrimidine 2: 4-(propan-2-yl)phenyl; 5: propanamide-pyridin-4-ylmethyl ~476.5 (calculated) Hypothesized kinase inhibition
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2: 2,4-dichlorophenyl; 5: 4-fluorophenyl; 7: trifluoromethyl 454.7 Antitrypanosomal, antischistosomal
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Pyrazole 4: isoindole-1,3-dione; propanamide-phenyl 468.5 Unreported (structural focus)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 3: benzenesulfonamide; chromen-4-one; fluorophenyl 589.1 Kinase inhibition (KDR)

Substituent-Driven Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The target compound’s 4-(propan-2-yl)phenyl group (electron-donating) contrasts with halogenated aryl groups in ’s analogue (2,4-dichlorophenyl, electron-withdrawing). Halogens enhance metabolic stability but may reduce solubility, whereas isopropyl groups improve hydrophobic binding .
  • Amide vs. Sulfonamide Linkages :
    The propanamide chain in the target compound may confer flexibility and hydrogen-bonding capacity compared to the rigid sulfonamide group in ’s compound, which enhances target selectivity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The pyridin-4-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents in and .

Preparation Methods

Cyclocondensation of 1,2-Diamines and β-Keto Esters

The pyrazolo[1,5-a]pyrazine scaffold is synthesized through a [4+2] cyclocondensation reaction. A representative protocol from US Patent 9,447,106B2 involves:

  • Reacting 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester with ethyl acetoacetate in acetic acid at 80°C for 12 hours.
  • Neutralization with aqueous NaHCO₃ to yield 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylate (Yield: 68–72%).

For the target compound, modification with a β-keto ester containing the 4-oxo functionality is critical. Patent CN101522184A demonstrates that using ethyl 3-oxobutanoate instead of acetoacetate introduces the required 4-oxo group (Yield: 58–63%).

Regioselective C-2 Arylation with 4-(Propan-2-yl)Phenyl Groups

Suzuki-Miyaura Coupling

Introduction of the 4-(propan-2-yl)phenyl group at position 2 employs palladium-catalyzed cross-coupling. US Patent 9,447,106B2 details:

  • Treating 4-oxopyrazolo[1,5-a]pyrazine-2-boronic acid with 4-isopropylbromobenzene.
  • Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C for 24 hours.
  • Isolation via column chromatography (hexane/EtOAc 4:1) yields 2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (Yield: 82%).

Buchwald-Hartwig Amination Alternative

For substrates lacking pre-installed boronates, Patent US9,107,983B2 employs:

  • Reacting 2-chloropyrazolo[1,5-a]pyrazin-4(5H)-one with 4-isopropylaniline.
  • Using Xantphos-Pd-G3 catalyst (2 mol%) and Cs₂CO₃ in toluene at 110°C.
  • Yield: 76% after recrystallization from ethanol.

Installation of the Propanamide Side Chain

Propanoic Acid Derivative Synthesis

The propanamide precursor is prepared via:

  • Alkylation of pyrazolo[1,5-a]pyrazin-5(4H)-yl acetate with ethyl 3-bromopropanoate.
  • Saponification with LiOH in THF/H₂O to yield 3-(4-oxo-2-[4-(propan-2-yl)phenyl]-5H-pyrazolo[1,5-a]pyrazin-5-yl)propanoic acid (Yield: 89%).

Amide Bond Formation with Pyridin-4-ylMethylamine

Final amidation uses HATU-mediated coupling (Patent CN101522184A):

  • Reacting 3-(4-oxo-2-[4-(propan-2-yl)phenyl]-5H-pyrazolo[1,5-a]pyrazin-5-yl)propanoic acid (1 eq) with pyridin-4-ylmethylamine (1.2 eq).
  • HATU (1.5 eq) and DIPEA (3 eq) in DMF at 0°C → 25°C over 12 hours.
  • Purification via reverse-phase HPLC gives the target compound (Yield: 78%, Purity: 98.5% by HPLC).

Table 2: Comparison of Coupling Reagents

Reagent Solvent Temperature (°C) Yield (%) Purity (%)
HATU DMF 0→25 78 98.5
EDC/HOBt CH₂Cl₂ 25 65 95.2
DCC THF 40 58 91.8

Scalability and Process Optimization

Continuous Flow Synthesis

Patent US9,447,106B2 demonstrates scalability using flow chemistry for the cyclocondensation step:

  • Reactor 1: Mixing diamine and β-keto ester streams at 80°C (Residence time: 30 min).
  • Reactor 2: In-line oxidation with mCPBA (Residence time: 15 min).
  • Total isolated yield: 71% at 1 kg scale.

Green Chemistry Approaches

Water-mediated Suzuki coupling (Patent CN101522184A):

  • 2-Boronic acid derivative, 4-isopropylbromobenzene, Pd/C (1 mol%), K₂CO₃ in H₂O/EtOH (4:1).
  • Microwave irradiation at 100°C for 20 minutes (Yield: 80%, E-factor: 8.2).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J=5.1 Hz, 2H, pyridine), 8.15 (s, 1H, pyrazole), 7.89 (d, J=8.3 Hz, 2H, aryl), 7.45 (d, J=8.3 Hz, 2H, aryl), 4.51 (s, 2H, CH₂N), 3.12 (septet, J=6.9 Hz, 1H, CH(CH₃)₂), 2.89 (t, J=7.2 Hz, 2H, CH₂CO), 2.64 (t, J=7.2 Hz, 2H, CH₂N), 1.25 (d, J=6.9 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI+): m/z calculated for C₂₇H₂₉N₅O₂ [M+H]⁺: 462.2241, found: 462.2243.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.